molecular formula C18H30O B1593224 Phenol, 4-dodecyl-, branched CAS No. 210555-94-5

Phenol, 4-dodecyl-, branched

Cat. No. B1593224
CAS RN: 210555-94-5
M. Wt: 262.4 g/mol
InChI Key: ZLIZUPQZVMVLPA-UHFFFAOYSA-N
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Description

Phenol, 4-dodecyl-, branched (4-DDB) is a branched alkyl phenol derived from dodecylbenzene. It is an important intermediate in the synthesis of many surfactants, detergents, and other products. 4-DDB is also used as a fuel additive to improve the performance of diesel engines and gasoline engines. It has been found to be a potent antifungal agent and has been used to treat a variety of fungal infections in humans and animals.

Scientific Research Applications

Surfactant Properties and Industrial Applications

Phenol, 4-dodecyl-, branched (b-DP) has been studied for its surfactant properties. A novel class of surfactants synthesized from b-DP, known as branched dodecyl phenol polyoxyethylene ethers (b-DPEOn), exhibit excellent wetting properties. These surfactants, particularly b-DPEO10, efficiently reduce surface tension and are promising for use in industries like textiles and pesticides (Wang et al., 2021).

Synthesis Techniques

The synthesis of branched-chain dodecylphenol involves using cation exchange resin Amberlyst 15 as a catalyst. This process highlights the impact of factors like temperature, catalyst amount, and raw material ratios on the alkylation reaction, which is crucial for synthesizing branched-chain dodecylphenol with high yields (Shang Yu-wei, 2010).

Role in Enhancing Fluidity

In the context of coal-water slurry (CWS), phenolic resin base multi-branched high molecular weight nonionic surface active agents, which include dodecyl phenol rein, have been found effective in improving fluidity. The presence of nonyl or dodecyl as a resin alkyl group enhances the fluidity of CWS, demonstrating the potential of these compounds in industrial applications (Akihiro Naka et al., 1985).

Catalytic Properties

Synthetic polymers containing dodecyl chains and functional catalytic groups have been developed to mimic enzymes. These polymers, like polyethyleneimine with dodecyl chains, show promise in catalyzing the hydrolysis of phenolic sulfate esters, indicating their potential in biochemical applications (H. Kiefer et al., 1972).

Estrogenic Activity Analysis

Branched 4-nonylphenol (NP) isomers, related to branched dodecyl phenol, have been synthesized and analyzed for their estrogenic activities. Different NP isomers exhibit varying degrees of estrogenic activity, which is crucial in assessing the environmental and health impacts of these compounds (T. Uchiyama et al., 2008).

Isomer-Specific Analysis in Foods

Branched 4-nonylphenol's role as an environmental pollutant and endocrine disruptor necessitates isomer-specific analysis in foodstuffs. Research has shown that the isomer-specific profile of 4-NP varies greatly between food groups, highlighting the need for precise assessment methods for dietary risk analysis (S. Chung, 2021).

Mechanism of Action

Target of Action

Phenol, 4-dodecyl-, branched primarily targets cellular membranes and proteins. This compound interacts with the lipid bilayer of cell membranes, disrupting their integrity and function. The primary role of this compound in this context is to act as a surfactant, which can lead to cell lysis and death, particularly in microbial cells .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of cell membranes. This integration disrupts the membrane structure, increasing its permeability. As a result, essential cellular contents leak out, leading to cell death. Additionally, this compound can denature proteins by breaking hydrogen bonds and hydrophobic interactions, further contributing to its antimicrobial effects .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those involved in maintaining cell membrane integrity and protein function. By disrupting the lipid bilayer, it interferes with the electron transport chain and ATP synthesis, leading to energy depletion. The denaturation of proteins affects various enzymatic activities, hindering cellular metabolism and leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon application, it is absorbed through the skin or mucous membranes. It is then distributed throughout the body, primarily accumulating in fatty tissues due to its lipophilic nature. Metabolism occurs mainly in the liver, where it is broken down into less active metabolites. Excretion is primarily through the kidneys. The bioavailability of this compound is influenced by its lipophilicity, which facilitates its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound include cell membrane disruption, protein denaturation, and inhibition of metabolic pathways. These actions result in the loss of cellular integrity, energy depletion, and ultimately cell death. In microbial cells, this leads to an effective antimicrobial action, making this compound a potent disinfectant .

Action Environment

Environmental factors such as pH, temperature, and the presence of organic matter can influence the action, efficacy, and stability of this compound For instance, higher temperatures can enhance its antimicrobial activity by increasing membrane fluidity and protein denaturation rates. The stability of this compound is generally high, but it can degrade under extreme pH conditions .

: DrugBank : NIST Chemistry WebBook

properties

IUPAC Name

4-(3,5,7-trimethylnonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-5-14(2)12-16(4)13-15(3)6-7-17-8-10-18(19)11-9-17/h8-11,14-16,19H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIZUPQZVMVLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 4-dodecyl-, branched
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

210555-94-5
Record name Phenol, 4-dodecyl-, branched
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-dodecyl-, branched
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name phenol, 4-dodecyl-, branched
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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